Uprosertib

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de uprosertib implica la formación de un anillo de furano y la incorporación de varios sustituyentes para lograr la estructura deseada. Los pasos clave incluyen:

- Formación del anillo de furano.

- Introducción de los sustituyentes cloro y flúor.

- Acoplamiento con la amina apropiada para formar el producto final.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, minimizando los subproductos. Los detalles específicos sobre los métodos de producción industrial son propietarios y no se divulgan públicamente .

Análisis De Reacciones Químicas

Tipos de Reacciones: Uprosertib se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de halogenación y nitración son comunes, utilizando reactivos como cloro, bromo y ácido nítrico.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

Clinical Applications

Uprosertib has been explored primarily in the context of cancer treatment. Below is a summary of its applications based on clinical trials:

Case Studies

- Triple-Negative Breast Cancer (mTNBC) :

- Resistance Mechanisms :

- Combination Therapies :

Challenges and Considerations

Despite its potential, several challenges are associated with this compound's application:

- Tolerability Issues : Adverse events reported in trials have raised concerns regarding the drug's tolerability when used alone or in combination with other therapies .

- Limited Efficacy : The overall response rates have been modest, indicating that while this compound may be beneficial for some patients, it does not universally enhance treatment outcomes across all cancer types .

- Resistance Development : Understanding and mitigating mechanisms of resistance (e.g., lactic acidosis) is crucial for improving therapeutic outcomes with this compound .

Mecanismo De Acción

Uprosertib ejerce sus efectos inhibiendo la familia de proteínas quinasas AKT. AKT es un regulador clave de la proliferación, supervivencia y metabolismo celular. Al inhibir AKT, this compound interrumpe estos procesos celulares, lo que lleva a una reducción del crecimiento celular y un aumento de la apoptosis. El compuesto se dirige específicamente al sitio de unión a ATP de AKT, evitando su activación y señalización aguas abajo .

Compuestos Similares:

Afuresertib: Un inhibidor de AKT estructuralmente similar con un núcleo de tiofeno en lugar de un anillo de furano.

Trametinib: A menudo se utiliza en combinación con this compound para obtener efectos terapéuticos mejorados.

Singularidad de this compound: this compound es único debido a su potente e inhibición selectiva de las isoformas de AKT, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con AKT y desarrollar terapias dirigidas. Sus modificaciones estructurales, como el anillo de furano, contribuyen a su especificidad y potencia .

Comparación Con Compuestos Similares

Afuresertib: A structurally similar AKT inhibitor with a thiophene core instead of a furan ring.

Trametinib: Often used in combination with uprosertib for enhanced therapeutic effects.

Uniqueness of this compound: this compound is unique due to its potent and selective inhibition of AKT isoforms, making it a valuable tool for studying AKT-related pathways and developing targeted therapies. Its structural modifications, such as the furan ring, contribute to its specificity and potency .

Actividad Biológica

Uprosertib, also known as GSK2141795, is a potent and selective pan-Akt inhibitor that has garnered attention for its potential therapeutic applications in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound targets the Akt signaling pathway, which is crucial in regulating cell proliferation, survival, and metabolism. The compound exhibits inhibitory activity against all three isoforms of Akt (Akt1, Akt2, and Akt3) with varying potency:

| Akt Isoform | IC50 (nM) |

|---|---|

| Akt1 | 180 |

| Akt2 | 328 |

| Akt3 | 38 |

This compound also shows some inhibitory activity against other kinases such as ROCK1 and ROCK2 but is primarily recognized for its selective action on the Akt family .

Phase I Trial Overview

A notable Phase I dose-escalation trial evaluated the safety and tolerability of this compound in combination with trametinib in patients with solid tumors, particularly those with triple-negative breast cancer (TNBC) or BRAF-wild type advanced melanoma. The study enrolled 126 patients and aimed to determine the recommended Phase II doses. Key findings included:

- Adverse Events : Diarrhea was the most common dose-limiting toxicity, affecting a significant portion of participants. Overall, 59% experienced adverse events (AEs) with severe grades (3 or 4).

- Efficacy : The objective response rate was less than 5%, with only one complete response and five partial responses observed. These results led to the early termination of the trial due to futility .

Observations from Other Studies

Additional studies have reported varied responses to this compound treatment:

- In a cohort study involving patients with advanced solid tumors, a majority exhibited stable disease, indicating some level of therapeutic activity despite low overall response rates .

- Research has also indicated that lactic acidosis may induce resistance to this compound in colon cancer cells, suggesting that metabolic factors can influence the drug's efficacy .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Triple-Negative Breast Cancer : A patient treated with this compound in combination with other agents showed prolonged stable disease but ultimately did not achieve a complete or partial response.

- Advanced Melanoma : Another case highlighted a transient response in a patient with advanced melanoma; however, treatment was complicated by significant gastrointestinal toxicity.

These cases underscore the importance of patient selection and monitoring for adverse effects when utilizing this compound in clinical settings.

Propiedades

IUPAC Name |

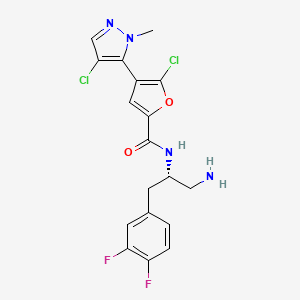

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTAPYRUEKNRBA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-65-0 | |

| Record name | Uprosertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uprosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UPROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXM835LQ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.